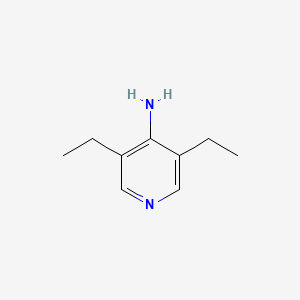

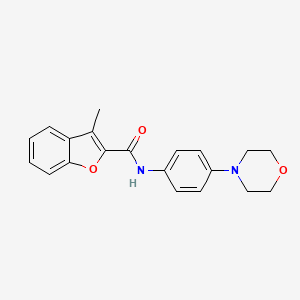

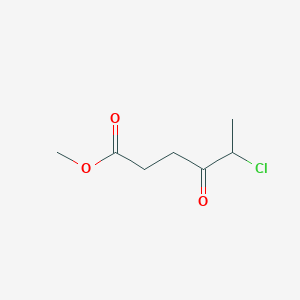

![molecular formula C15H13FN4O2 B2977713 5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-51-6](/img/structure/B2977713.png)

5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidine derivative. Pyrimidines are important structural motifs found in numerous bioactive molecules . They play a crucial role in the metabolism of all living cells .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions . For instance, the synthesis of similar compounds was accomplished by condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with alpha-chloro-ketone to afford key intermediates, followed by hydrolysis, coupling with L-glutamate diethyl ester, and saponification of the diethyl ester .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, they can participate in copper-catalyzed reactions to synthesize a wide range of triazole-linked glycohybrids .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Scientific Research Applications

Crystal Structures and Molecular Interactions

Studies on related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have revealed insights into their molecular structures and interactions. For instance, research on 7-aryl-substituted derivatives highlighted the importance of molecular interactions, such as C-H...O hydrogen bonds and π-π stacking, in determining their crystal structures. This foundational knowledge aids in understanding how subtle changes in substitution patterns affect molecular assembly and stability (Jorge Trilleras et al., 2009).

Synthesis and Characterization

The synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives have been extensively explored. For example, a study detailed the synthesis, characterization, and urease inhibition of 5-substituted pyrido[2,3-d]pyrimidine derivatives, showcasing the versatility of these compounds in medicinal chemistry and their potential biological activities (A. Rauf et al., 2010).

Biological Activities

The biological activities of pyrido[2,3-d]pyrimidine derivatives have been a significant area of research. A study on the synthesis, crystal structure, and biological activity of a specific fluorophenyl derivative revealed its effective inhibition on the proliferation of certain cancer cell lines, indicating the potential for therapeutic applications (Ju Liu et al., 2016).

Chemical Properties and Applications

Research on the chemical properties and applications of pyrido[2,3-d]pyrimidine derivatives includes investigations into their photophysical properties and applications as pH sensors. A study on pyrimidine-phthalimide derivatives highlighted their solid-state fluorescence emission and potential as novel colorimetric pH sensors, underscoring the chemical versatility and application potential of these compounds (Han Yan et al., 2017).

Mechanism of Action

Target of action

Pyrido[2,3-d]pyrimidines are often involved in interactions with various enzymes and receptors, such as tyrosine kinases and cyclin-dependent kinases .

Mode of action

Many pyrido[2,3-d]pyrimidines work by inhibiting the activity of their target enzymes or receptors, leading to downstream effects .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound affects. Given the activities of similar compounds, it could be involved in pathways related to cell growth and proliferation, inflammation, pain sensation, blood pressure regulation, and histamine response .

Future Directions

properties

IUPAC Name |

5-(2-fluoroanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-19-13-12(14(21)20(2)15(19)22)11(7-8-17-13)18-10-6-4-3-5-9(10)16/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRSZGBXSCWMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

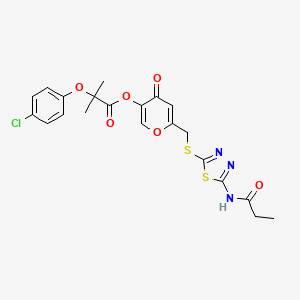

![N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2977630.png)

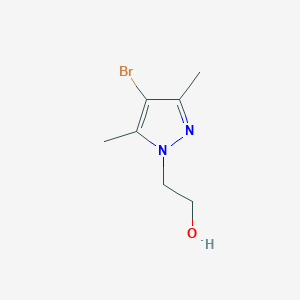

![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2977643.png)

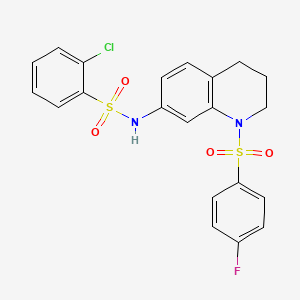

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine](/img/structure/B2977650.png)

![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)